Balanced Lipophilicity and Polarity Profile for CNS Drug Design
4-Morpholinopiperidine (C9H18N2O, MW 170.25) exhibits a calculated XLogP3 of 0, a TPSA of 24.5 Ų, and a hydrogen bond acceptor count of 3 with 1 donor [1]. In contrast, the analogous 4-piperidinopiperidine (C10H20N2, MW 168.28) displays a higher XLogP3 of 1.2 and lower TPSA of 15.3 Ų [2], while 4-aminopiperidine (C5H12N2, MW 100.16) has a lower XLogP3 of -0.6 but a higher TPSA of 38.1 Ų [3]. These data highlight the balanced lipophilicity and polarity of 4-Morpholinopiperidine, which is often preferred for central nervous system (CNS) penetration and solubility.
| Evidence Dimension | Physicochemical property comparison: XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 0; TPSA = 24.5 Ų; MW = 170.25 |
| Comparator Or Baseline | 4-Piperidinopiperidine: XLogP3 = 1.2; TPSA = 15.3 Ų; MW = 168.28. 4-Aminopiperidine: XLogP3 = -0.6; TPSA = 38.1 Ų; MW = 100.16. |
| Quantified Difference | XLogP3 difference of +1.2 and -0.6; TPSA difference of -9.2 Ų and +13.6 Ų. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) and Cactvs 3.4.8.24 (PubChem release 2025.09.15). |
Why This Matters
The unique combination of moderate lipophilicity and polarity influences blood-brain barrier permeability and aqueous solubility, making 4-Morpholinopiperidine a strategic choice for CNS-targeted libraries.
- [1] PubChem. (2025). 4-Morpholinopiperidine (Compound Summary). CID 795724. Computed properties. View Source
- [2] PubChem. (2025). 1,4'-Bipiperidine (Compound Summary). CID 78607. Computed properties. View Source
- [3] PubChem. (2025). 4-Aminopiperidine (Compound Summary). CID 424361. Computed properties. View Source
